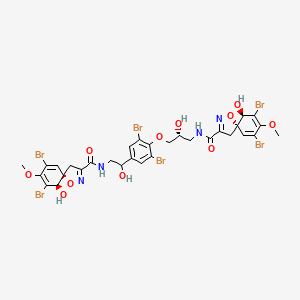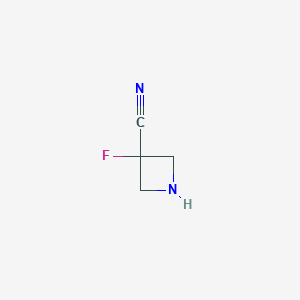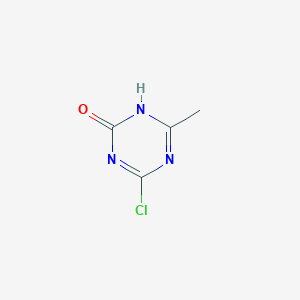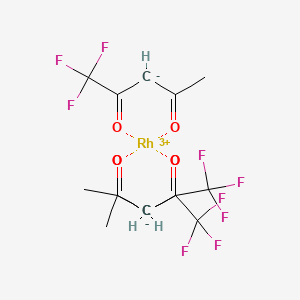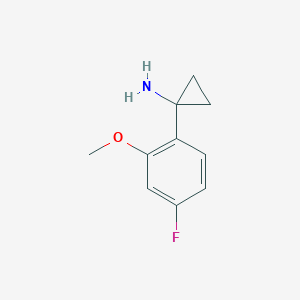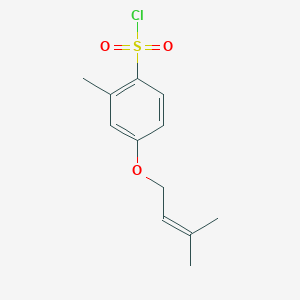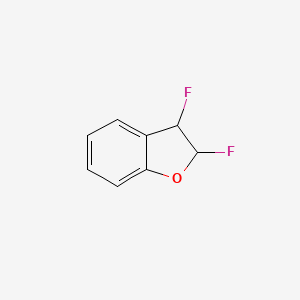![molecular formula C12H7BF4O2 B12845814 (2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with four fluorine atoms and a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3’,4’,5’-tetrafluoro-1,1’-biphenyl.
Reaction with Boronic Acid: The bromo compound is reacted with a boronic acid derivative under palladium-catalyzed conditions. A common method involves using tetrakis(triphenylphosphine)palladium(0) as the catalyst, potassium carbonate as the base, and toluene as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily undergoes:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form boronic esters and reduction to form boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dioxane.
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Often uses reducing agents like sodium borohydride.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms and biphenyl structure, making it less reactive in certain cross-coupling reactions.
(2,3,4,5-Tetrafluorophenyl)boronic Acid: Similar in structure but lacks the biphenyl moiety, affecting its reactivity and applications.
Uniqueness: (2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its combination of fluorine atoms and biphenyl structure, which enhances its reactivity and makes it particularly useful in forming complex biaryl compounds through cross-coupling reactions .
Properties
Molecular Formula |
C12H7BF4O2 |
|---|---|
Molecular Weight |
269.99 g/mol |
IUPAC Name |
[3-fluoro-4-(3,4,5-trifluorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H7BF4O2/c14-9-5-7(13(18)19)1-2-8(9)6-3-10(15)12(17)11(16)4-6/h1-5,18-19H |
InChI Key |
CJPWFNFSUZPANK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


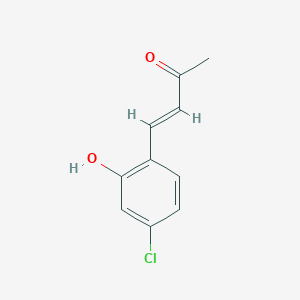
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)

